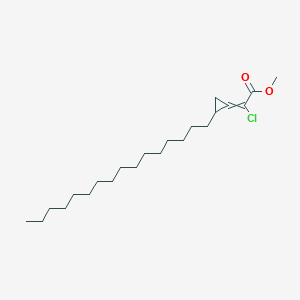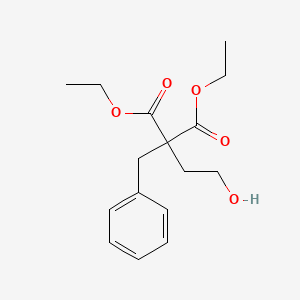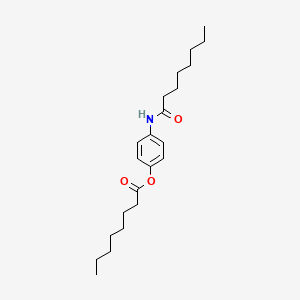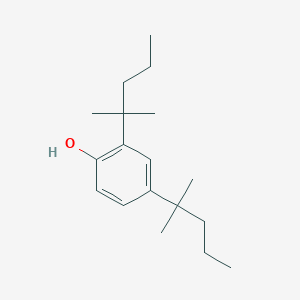
2,4-Bis(2-methylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(2-methylpentan-2-yl)phenol is an organic compound with the molecular formula C18H30O It is a phenolic compound characterized by the presence of two 2-methylpentan-2-yl groups attached to the 2 and 4 positions of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylpentan-2-yl)phenol typically involves the alkylation of phenol with 2-methylpentan-2-yl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halide. The reaction is usually conducted in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(2-methylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(2-methylpentan-2-yl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Bis(2-methylpentan-2-yl)phenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the compound can chelate metal ions, reducing their catalytic activity in oxidative reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(2-phenylpropan-2-yl)phenol: Similar structure but with phenyl groups instead of 2-methylpentan-2-yl groups.
2,4-Bis(2,6-diisopropylphenyl)imino-3-methylpentan-3-ol: Contains imino groups and is used in different applications.
Uniqueness
2,4-Bis(2-methylpentan-2-yl)phenol is unique due to its specific alkyl substituents, which impart distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
89655-32-3 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2,4-bis(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C18H30O/c1-7-11-17(3,4)14-9-10-16(19)15(13-14)18(5,6)12-8-2/h9-10,13,19H,7-8,11-12H2,1-6H3 |
InChI-Schlüssel |
OWEBEKTUZXQSHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
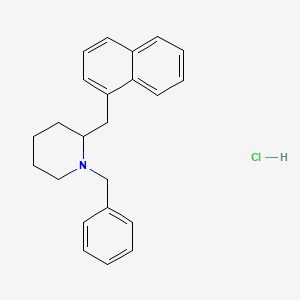
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
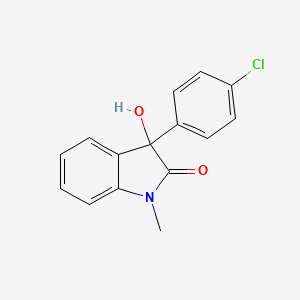
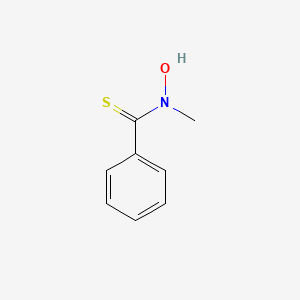
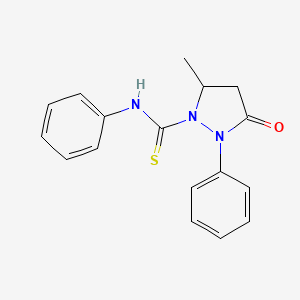
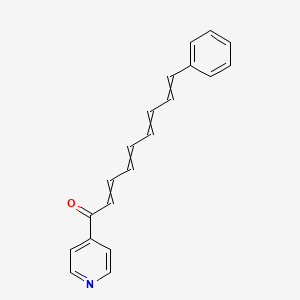
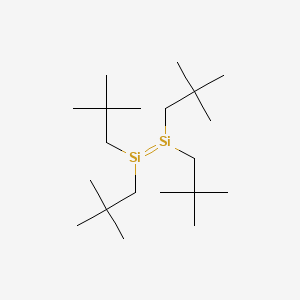

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
